molecular formula C18H21N3O2 B12604822 4-{[5-(2,7-Diazaspiro[4.4]nonan-2-yl)pyridin-3-yl]oxy}phenol CAS No. 646056-55-5

4-{[5-(2,7-Diazaspiro[4.4]nonan-2-yl)pyridin-3-yl]oxy}phenol

Cat. No.: B12604822
CAS No.: 646056-55-5
M. Wt: 311.4 g/mol
InChI Key: IFLUWYHOLVWLJK-UHFFFAOYSA-N
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Description

4-{[5-(2,7-Diazaspiro[44]nonan-2-yl)pyridin-3-yl]oxy}phenol is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[5-(2,7-Diazaspiro[4.4]nonan-2-yl)pyridin-3-yl]oxy}phenol typically involves multi-step organic reactions. The starting materials often include pyridine derivatives and spirocyclic amines. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

4-{[5-(2,7-Diazaspiro[4.4]nonan-2-yl)pyridin-3-yl]oxy}phenol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield phenolic derivatives, while substitution reactions may introduce new functional groups to the spirocyclic structure.

Scientific Research Applications

4-{[5-(2,7-Diazaspiro[4.4]nonan-2-yl)pyridin-3-yl]oxy}phenol has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research may focus on its potential as a drug candidate for various diseases.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-{[5-(2,7-Diazaspiro[4.4]nonan-2-yl)pyridin-3-yl]oxy}phenol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
  • tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate
  • tert-butyl 3-Oxo-1-phenyl-2,7-diazaspiro[3.5]nonane-7-carboxylate

Uniqueness

4-{[5-(2,7-Diazaspiro[4.4]nonan-2-yl)pyridin-3-yl]oxy}phenol is unique due to its specific spirocyclic structure and the presence of both phenolic and pyridinyl groups. This combination of features may confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

646056-55-5

Molecular Formula

C18H21N3O2

Molecular Weight

311.4 g/mol

IUPAC Name

4-[5-(2,7-diazaspiro[4.4]nonan-2-yl)pyridin-3-yl]oxyphenol

InChI

InChI=1S/C18H21N3O2/c22-15-1-3-16(4-2-15)23-17-9-14(10-20-11-17)21-8-6-18(13-21)5-7-19-12-18/h1-4,9-11,19,22H,5-8,12-13H2

InChI Key

IFLUWYHOLVWLJK-UHFFFAOYSA-N

Canonical SMILES

C1CNCC12CCN(C2)C3=CC(=CN=C3)OC4=CC=C(C=C4)O

Origin of Product

United States

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